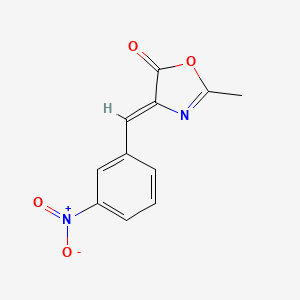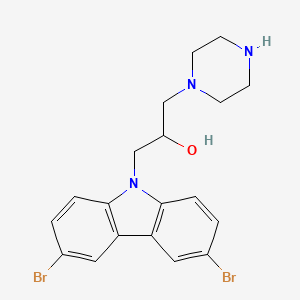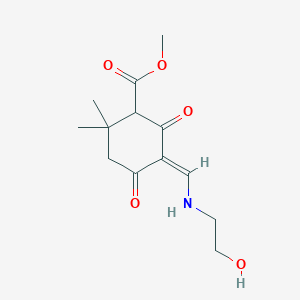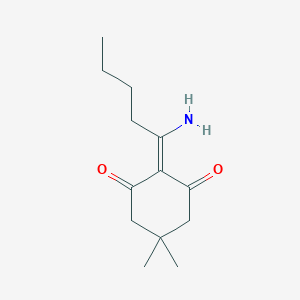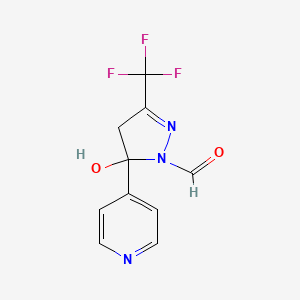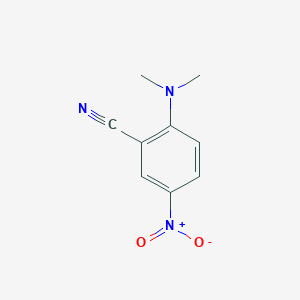
CID 65457
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 65457 is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 65457 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 65457 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxic Impurity Analysis
Background: Genotoxic impurities (GTIs) are reactive compounds that can cause mutations by interacting with DNA. They pose a significant concern for the pharmaceutical industry and regulatory agencies due to their potential to induce cancer in patients. While eliminating all GTIs during active pharmaceutical ingredient (API) synthesis is challenging, monitoring and quantifying specific GTIs is crucial .
Application::- Method Development: Researchers have developed a sensitive and selective LC-UV-MS method to quantify the genotoxic impurity methyl-p-toluenesulfonate (methyl-TSF) in the drug substance aprepitant. This approach combines mass spectrometry (MS) data for identification and UV data for quantification. A spike-in experiment confirms the presence of methyl-TSF .
Phage Therapy Research
Background: Phage therapy involves using bacteriophages (viruses that infect bacteria) to treat bacterial infections. It has gained renewed interest due to antibiotic resistance. Understanding phage biology and their interactions with bacteria is essential for therapeutic applications .
Applications::Mass Spectrometry (MS) Applications
Background: Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. CID (collision-induced dissociation) and HCD (higher-energy collisional dissociation) are common fragmentation methods in MS .
Applications::properties
IUPAC Name |
2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 65457 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}propanedioate](/img/structure/B7772782.png)
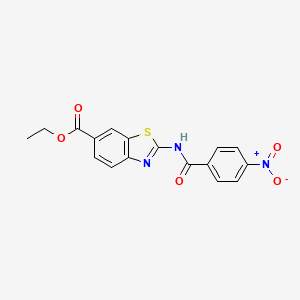



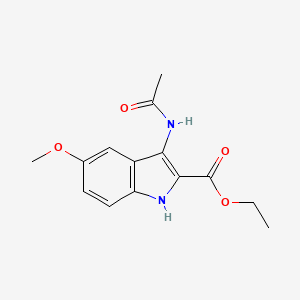
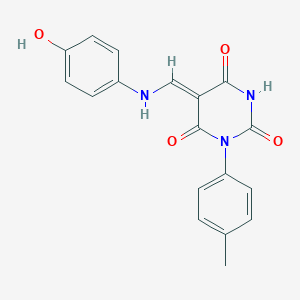
![3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772849.png)
